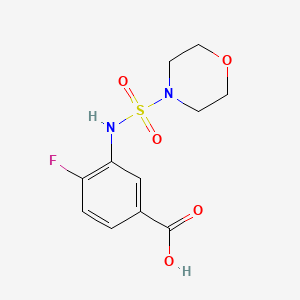
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as MPMP, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine works by inhibiting the reuptake of serotonin, which means more serotonin is available in the brain. This increase in serotonin levels can lead to improved mood and decreased symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase the levels of serotonin in the brain and decrease the levels of cortisol, a hormone associated with stress. 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is its selectivity for serotonin reuptake inhibition. This means that it can target specific pathways in the brain and minimize off-target effects. However, one limitation is that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine may have potential side effects, such as nausea and dizziness, which could impact the reliability of experimental results.
Zukünftige Richtungen
1. Further research is needed to determine the optimal dosage and administration of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine for therapeutic use.
2. Studies should be conducted to investigate the potential applications of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in the treatment of inflammatory disorders.
3. The safety and efficacy of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine should be further evaluated in clinical trials.
4. Research should be conducted to determine if 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
5. Studies should be conducted to investigate the potential of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a treatment for substance abuse disorders.
Conclusion:
In conclusion, 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, or 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Its mechanism of action involves the inhibition of serotonin reuptake, which can lead to improved mood and decreased symptoms of depression and anxiety. While there are advantages to using 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments, further research is needed to determine its optimal dosage and administration, as well as its potential applications in the treatment of other disorders.
Synthesemethoden
The synthesis of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 3-methoxybenzaldehyde with 1H-pyrazole-5-carboxaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with formaldehyde and sodium borohydride to yield 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. Research has shown that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine acts as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, and low levels of serotonin have been linked to depression and anxiety.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-3-10(7-12)8-13-9-11-5-6-14-15-11/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWMVKXGBGJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)



![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)